molecular formula C8H9N3OS B1598077 2-Hydrazinyl-4-methoxy-1,3-benzothiazole CAS No. 53065-23-9

2-Hydrazinyl-4-methoxy-1,3-benzothiazole

Cat. No.: B1598077
CAS No.: 53065-23-9
M. Wt: 195.24 g/mol
InChI Key: CSTCVTVRTJAYAR-UHFFFAOYSA-N
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Description

2-Hydrazinyl-4-methoxy-1,3-benzothiazole is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential therapeutic and environmental applications. This compound is characterized by a benzothiazole ring substituted with hydrazinyl and methoxy groups, which contribute to its unique chemical properties.

Mechanism of Action

Target of Action

Benzothiazole derivatives have been studied for their anti-tubercular properties , suggesting that they may target enzymes or proteins involved in the life cycle of Mycobacterium tuberculosis.

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to inhibition of essential biological processes

Biochemical Pathways

Benzothiazole derivatives have been shown to exhibit anti-tubercular activity , suggesting that they may interfere with the biochemical pathways essential for the survival and replication of Mycobacterium tuberculosis.

Result of Action

Given the anti-tubercular activity of benzothiazole derivatives , it can be inferred that the compound may lead to the death of Mycobacterium tuberculosis cells.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Hydrazinyl-4-methoxy-1,3-benzothiazole are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not fully understood yet. It is known that this compound can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood yet. It is known that this compound can exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The changes in the effects of this compound over time in laboratory settings are not fully understood yet. It is known that this compound has certain stability and degradation characteristics .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

The metabolic pathways that this compound is involved in are not fully understood yet. It is known that this compound can interact with certain enzymes or cofactors .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not fully understood yet. It is known that this compound can interact with certain transporters or binding proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-4-methoxy-1,3-benzothiazole typically involves the reaction of 2-mercaptoaniline with appropriate reagents to introduce the hydrazinyl and methoxy groups.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including diazo-coupling, Knoevenagel condensation, and Biginelli reaction. These methods are optimized for large-scale production to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Hydrazinyl-4-methoxy-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce a variety of functionalized benzothiazole derivatives .

Scientific Research Applications

2-Hydrazinyl-4-methoxy-1,3-benzothiazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Hydrazinyl-4-methoxy-1,3-benzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it has shown superior activity in certain biological assays, making it a valuable compound for further research and development .

Properties

IUPAC Name

(4-methoxy-1,3-benzothiazol-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS/c1-12-5-3-2-4-6-7(5)10-8(11-9)13-6/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSTCVTVRTJAYAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70365936
Record name 2-Hydrazinyl-4-methoxy-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53065-23-9
Record name Benzothiazole, 2-hydrazinyl-4-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53065-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydrazinyl-4-methoxy-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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